2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole
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Overview
Description
2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in cell growth and proliferation, leading to the inhibition of tumor growth. It has also been suggested that the compound may inhibit the activity of certain bacterial enzymes, leading to the inhibition of bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to inhibit the production of certain inflammatory cytokines, leading to the reduction of inflammation. In addition, it has been found to exhibit neuroprotective effects, potentially leading to the prevention of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole in lab experiments include its potential as a versatile compound with various applications in scientific research. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
For the study of 2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole include further research into its potential applications as an antitumor, antibacterial, and anti-inflammatory agent. In addition, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential as a treatment for neurodegenerative diseases. The development of new synthesis methods for the compound may also be an area of future research.
Synthesis Methods
The synthesis of 2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole involves the reaction of 2-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-mercaptopyridine-N-oxide to form 2-chlorophenyl 2-(pyridin-2-ylsulfanyl)acetate. This intermediate is then reacted with sodium azide and copper(I) iodide to form the tetrazole ring, followed by the reaction with potassium carbonate and 1,3,4-oxadiazole-2-thiol to form the final product.
Scientific Research Applications
2-(2-Chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields of scientific research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an antibacterial agent, as it has been found to inhibit the growth of certain bacterial strains. In addition, it has been studied for its potential use as an anti-inflammatory agent and as a potential treatment for neurodegenerative diseases.
properties
IUPAC Name |
2-(2-chlorophenyl)-5-(tetrazolo[1,5-b]pyridazin-6-ylsulfanyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN7OS/c13-8-4-2-1-3-7(8)11-15-16-12(21-11)22-10-6-5-9-14-18-19-20(9)17-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXDRJKUBAGPHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SC3=NN4C(=NN=N4)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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